tert-butyl N-[2-[4-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate
Description
Tert-butyl N-[2-[4-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate is a synthetic organic compound. This unique chemical structure includes a variety of functional groups, contributing to its versatility in various applications.
Properties
IUPAC Name |
tert-butyl N-[2-[4-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-17(2,3)25-16(23)19-10-7-13-20-12(11-27-13)14-21-15(22-26-14)18(24-4)8-5-6-9-18/h11H,5-10H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIXBICEYAXGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CS1)C2=NC(=NO2)C3(CCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the thiazolyl-oxadiazole intermediate:
React 1-methoxycyclopentanone with hydrazine hydrate to form the corresponding hydrazone.
Cyclize this hydrazone using phosphorous oxychloride to form 3-(1-methoxycyclopentyl)-1,2,4-oxadiazole.
Condensation of this oxadiazole with 2-bromoacetylthiophene yields the key intermediate.
Step 2: : Formation of the final product:
React the intermediate with ethylenediamine under mild conditions.
The resulting compound is further reacted with tert-butyl chloroformate to yield the final compound.
Industrial Production Methods
Industrial synthesis scales up these reactions using optimized conditions and catalysts to improve yield and purity. Reactions are often conducted in continuous flow reactors for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It undergoes oxidation with agents like hydrogen peroxide, forming various oxidized derivatives.
Reduction: : Can be reduced using hydrogen gas in the presence of palladium-carbon catalyst.
Substitution: : Reactive sites allow for nucleophilic substitution reactions, especially on the thiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide under acidic conditions.
Reduction: : Hydrogen gas and palladium-carbon catalyst.
Substitution: : Strong nucleophiles like sodium hydride in aprotic solvents.
Major Products
Oxidized and reduced analogs of the original compound.
Substituted derivatives with varying functional groups, enhancing its versatility.
Scientific Research Applications
The compound has broad applications in various fields:
Chemistry: : As a building block in organic synthesis for creating more complex molecules.
Biology: : Used in the development of probes for biological assays due to its unique functional groups.
Industry: : Utilized in the creation of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism involves:
Molecular Targets: : Interacts with enzymes and receptors due to its specific structure, altering their activity.
Pathways Involved: : Modifies signaling pathways, potentially leading to therapeutic effects in diseases.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[2-[4-[3-(1-methoxycyclopentyl)-1,2,4-triazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate
tert-Butyl N-[2-[4-[3-(1-methoxycyclopentyl)-1,2,4-thiadiazol-5-yl]-1,3-thiazol-2-yl]ethyl]carbamate
Uniqueness
The presence of the 1,2,4-oxadiazole ring differentiates it from its triazole and thiadiazole analogs, imparting unique reactivity and biological activity.
Comparing all these, the title compound's unique structure bestows it with a blend of desirable physical and chemical properties, opening a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
